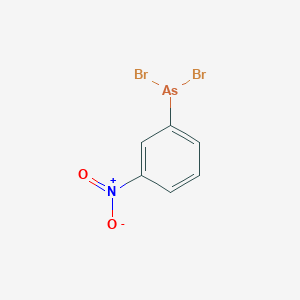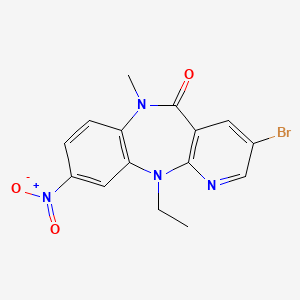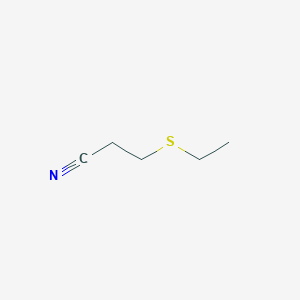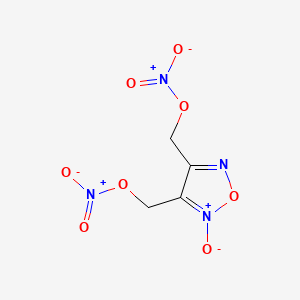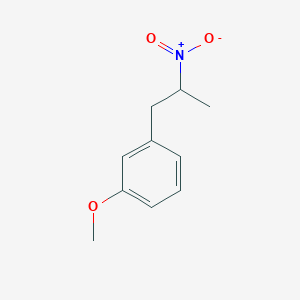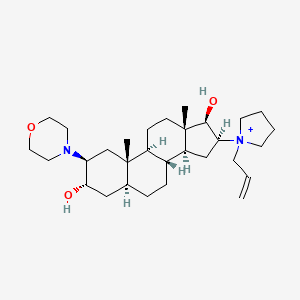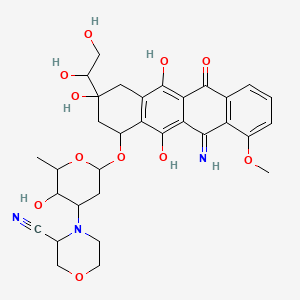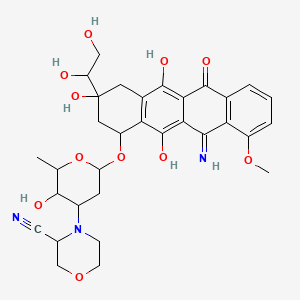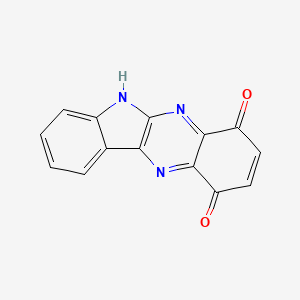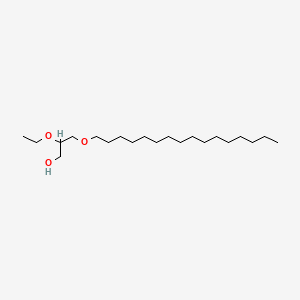
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane is a synthetic compound with a complex molecular structure It is characterized by the presence of a hexadecyl group, an ethoxy group, and a hydroxypropane backbone
Vorbereitungsmethoden
The synthesis of rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane typically involves multiple steps, including the formation of the hexadecyl group and the introduction of the ethoxy and hydroxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and kinetics. In biology, it may be used to investigate cellular processes and interactions. In medicine, it has potential applications in drug development and delivery systems. In industry, it can be used in the formulation of various products, including cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane can be compared with other similar compounds, such as rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine and rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine . These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
92758-87-7 |
|---|---|
Molekularformel |
C21H44O3 |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
2-ethoxy-3-hexadecoxypropan-1-ol |
InChI |
InChI=1S/C21H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-21(19-22)24-4-2/h21-22H,3-20H2,1-2H3 |
InChI-Schlüssel |
XNJPJQWHGJPRGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


